![molecular formula C18H25NO3 B584845 16,17-Dehydro Capsaicin-d3 CAS No. 1346606-76-5](/img/structure/B584845.png)
16,17-Dehydro Capsaicin-d3
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Description
16,17-Dehydro Capsaicin-d3 is the labelled analogue of 16,17-Dehydro Capsaicin, which is a dehydrogenated metabolite of Capsaicin . It is a natural compound isolated from chili peppers .
Synthesis Analysis
The synthesis of 16,17-Dehydro Capsaicin-d3 involves the amidation of hept-6-enoic acid with vanillylamine hydrochloride, followed by olefin metathesis using 2-methylbut-3-en-2-ol . The E-selective olefin metathesis of methyl hept-6-enoate with but-3-en-2-one leads to an alpha,beta-unsaturated ketone compound, which is subject to Wittig reaction with Ph3P+MeBr-, providing the corresponding 1,3-diene derivative .Molecular Structure Analysis
The molecular formula of 16,17-Dehydro Capsaicin-d3 is C18H25NO3 . The molecular weight is 303.4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 16,17-Dehydro Capsaicin-d3 include amidation, olefin metathesis, and Wittig reaction .Physical And Chemical Properties Analysis
The predicted density of 16,17-Dehydro Capsaicin-d3 is 1.054±0.06 g/cm3 . The predicted boiling point is 527.1±50.0 °C .Safety And Hazards
properties
IUPAC Name |
(6E)-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnona-6,8-dienamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,20H,1,4-5,7,9,13H2,2-3H3,(H,19,21)/b8-6+/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIRKKJMETWUBA-HPFTVYJYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C/C(=C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16,17-Dehydro Capsaicin-d3 |
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